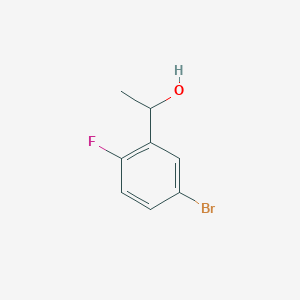

1-(5-Brom-2-fluorphenyl)ethanol

Übersicht

Beschreibung

1-(5-Bromo-2-fluorophenyl)ethanol is an organic compound with the molecular formula C₈H₈BrFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie wird 1-(5-Brom-2-fluorphenyl)ethanol als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet. Seine Brom- und Fluorsubstituenten machen es zu einem wertvollen Zwischenprodukt für die Konstruktion von Molekülen mit potenziellen therapeutischen Wirkungen, wie entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften .

Organische Synthese

Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Sie kann weiteren funktionellen Gruppenumwandlungen unterzogen werden, wodurch die Herstellung einer Vielzahl organischer Moleküle ermöglicht wird. Seine Verwendung in Grignard-Reaktionen ermöglicht beispielsweise die Bildung komplexer Alkohole und Derivate, die in der synthetischen Chemie von entscheidender Bedeutung sind .

Materialwissenschaften

In den Materialwissenschaften kann This compound an der Entwicklung neuartiger Materialien wie Polymere oder Beschichtungen beteiligt sein, wobei die Einführung von Brom- und Fluoratomen einzigartige physikalische Eigenschaften wie Flammhemmmittel oder chemische Beständigkeit verleihen könnte .

Analytische Chemie

Analytische Chemiker könnten This compound als Standard oder Reagenz in chromatographischen Methoden verwenden, um verwandte Verbindungen in komplexen Gemischen zu quantifizieren oder zu identifizieren. Seine unterschiedlichen spektralen Eigenschaften können bei der Kalibrierung von Instrumenten helfen und genaue Messungen gewährleisten .

Biochemie

In der Biochemie könnte diese Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere solche, die halogenierte Moleküle betreffen. Es könnte auch ein Kandidat für die Untersuchung der Mechanismen von Halogenase-Enzymen sein, die Halogene in organische Substrate einbauen .

Umweltwissenschaften

This compound: könnte auf seine Umweltauswirkungen untersucht werden, insbesondere in Bezug auf seine biologische Abbaubarkeit und das Potenzial, persistente organische Schadstoffe zu bilden. Die Forschung auf diesem Gebiet könnte zu einem besseren Verständnis und Management halogenierter organischer Verbindungen in der Umwelt führen .

Wirkmechanismus

Target of Action

It is known that brominated and fluorinated phenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

Brominated and fluorinated compounds are known to participate in various chemical reactions such as free radical reactions and nucleophilic substitutions . The bromine and fluorine atoms in 1-(5-Bromo-2-fluorophenyl)ethanol could potentially enhance the reactivity of the compound, allowing it to interact with its targets in unique ways .

Biochemical Pathways

Brominated and fluorinated compounds are known to influence various biochemical pathways due to their high reactivity .

Pharmacokinetics

Bromine and fluorine atoms are often used in drug design to improve the metabolic stability and permeability of compounds .

Result of Action

Brominated and fluorinated compounds are known to have various biological effects, depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromo-2-fluorophenyl)ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets .

Biochemische Analyse

Biochemical Properties

1-(5-Bromo-2-fluorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, influencing the overall biochemical pathways within the cell .

Cellular Effects

1-(5-Bromo-2-fluorophenyl)ethanol has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses to stress . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of 1-(5-Bromo-2-fluorophenyl)ethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the activation or inhibition of various enzymes. This, in turn, can result in changes in gene expression and cellular function . For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Bromo-2-fluorophenyl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to 1-(5-Bromo-2-fluorophenyl)ethanol can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(5-Bromo-2-fluorophenyl)ethanol vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

1-(5-Bromo-2-fluorophenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, it can influence the activity of enzymes such as glutathione peroxidase and NADPH oxidase, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1-(5-Bromo-2-fluorophenyl)ethanol within cells and tissues are crucial for its activity. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . For instance, it has been observed to localize to the mitochondria, where it can impact mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 1-(5-Bromo-2-fluorophenyl)ethanol is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize to the nucleus, where it can influence gene expression and cellular responses to stress . Additionally, its localization to the endoplasmic reticulum can impact protein folding and secretion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Bromo-2-fluorophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of 1-(5-Bromo-2-fluorophenyl)ethanol may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or chromatography to ensure the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(5-Bromo-2-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in an alkaline medium.

Biologische Aktivität

1-(5-Bromo-2-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

1-(5-Bromo-2-fluorophenyl)ethanol is characterized by the following chemical structure:

- Molecular Formula : C8H8BrF

- Molecular Weight : 219.05 g/mol

- CAS Number : 552331-15-4

Antimicrobial Activity

Research has indicated that compounds similar to 1-(5-Bromo-2-fluorophenyl)ethanol exhibit significant antimicrobial properties. For instance, a study reported that certain halogenated phenolic compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.48 to 7.81 µg/mL, demonstrating their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 0.48 | 1.95 | Bactericidal |

| Compound B | 7.81 | 31.25 | Bacteriostatic |

Anticancer Activity

The anticancer properties of 1-(5-Bromo-2-fluorophenyl)ethanol have been explored through various studies. In vitro assays against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) revealed promising results. The compound demonstrated an IC50 value of approximately 12 µM against these cell lines, indicating moderate cytotoxicity.

A comparative study highlighted that derivatives with similar structures exhibited enhanced antiproliferative effects, with some compounds showing IC50 values as low as 0.77 µM against LN-229 glioblastoma cells .

The mechanism through which 1-(5-Bromo-2-fluorophenyl)ethanol exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of microbial cell walls in bacteria. Molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization, which is crucial for cell division .

Case Studies

- Antimicrobial Efficacy : A case study evaluated the effectiveness of various brominated phenolic compounds, including derivatives of 1-(5-Bromo-2-fluorophenyl)ethanol, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting the compound's potential as an antimicrobial agent .

- Cancer Cell Proliferation : Another study focused on the impact of this compound on breast cancer cell lines (MCF-7). The findings suggested that treatment with varying concentrations led to a dose-dependent decrease in cell viability, reinforcing its potential therapeutic role in oncology .

Eigenschaften

IUPAC Name |

1-(5-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIJUQVYIYCHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657747 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-15-4 | |

| Record name | 5-Bromo-2-fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.